molecular formula C17H16ClN3O3 B11026410 (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11026410
M. Wt: 345.8 g/mol
InChI Key: YIWDBGKWWMAHNY-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with significant interest in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a 4-nitrophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzoyl chloride under basic conditions to form the intermediate (3-chlorophenyl)piperazine.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring.

    Final Coupling: The final step involves coupling the nitrated intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The methanone group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: (3-Chlorophenyl)-[4-(4-aminophenyl)piperazin-1-yl]methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chlorobenzoic acid and 4-nitrophenylpiperazine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new drugs, particularly in the fields of neurology and oncology.

Medicine

The compound’s potential therapeutic effects are being explored, especially its role as an inhibitor of specific enzymes or receptors. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological macromolecules, modulating their activity. The compound’s ability to bind to specific sites on proteins or nucleic acids underlies its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)-[4-(4-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group.

    (3-Chlorophenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of both a nitro group and a chlorophenyl group in (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone provides unique chemical reactivity and biological activity. This combination allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H16ClN3O3/c18-14-3-1-2-13(12-14)17(22)20-10-8-19(9-11-20)15-4-6-16(7-5-15)21(23)24/h1-7,12H,8-11H2

InChI Key

YIWDBGKWWMAHNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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